

# The Role of Peptidylarginine Deiminase 4 (PAD4) in Neutrophil Biology: A Technical Guide

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## Executive Summary

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in neutrophil biology, primarily recognized for its essential role in the formation of Neutrophil Extracellular Traps (NETs). This process, termed NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens. The catalytic activity of PAD4, which converts arginine residues to citrulline on histones, is a key step in initiating chromatin decondensation. Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer, making PAD4 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological functions of PAD4 in neutrophils, detailed experimental protocols for its study, and a summary of key quantitative data.

## Core Biological Functions of PAD4 in Neutrophils

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.<sup>[1][2]</sup> In neutrophils, the primary and most studied function of PAD4 is its role in NETosis.

## PAD4-Mediated NET Formation

The formation of NETs is a complex process initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists. A crucial event in NETosis is the decondensation of the highly compact chromatin within the neutrophil nucleus to allow for its expulsion. PAD4 is central to this process through the citrullination of histones, particularly histones H3 and H4.[3][4]

The conversion of positively charged arginine to neutral citrulline weakens the electrostatic interactions between the histones and the negatively charged DNA backbone.[1] This charge neutralization leads to the unfolding and decondensation of chromatin, a prerequisite for NET release.[2] In addition to histone citrullination, the activity of other enzymes, such as neutrophil elastase (NE) and myeloperoxidase (MPO), which translocate to the nucleus, further contributes to chromatin processing and NET formation.

PAD4's role is so critical that neutrophils from PAD4-deficient mice are unable to form NETs in response to various stimuli.[5] This highlights PAD4 as an essential component of the NETosis machinery.

## Gene Regulation

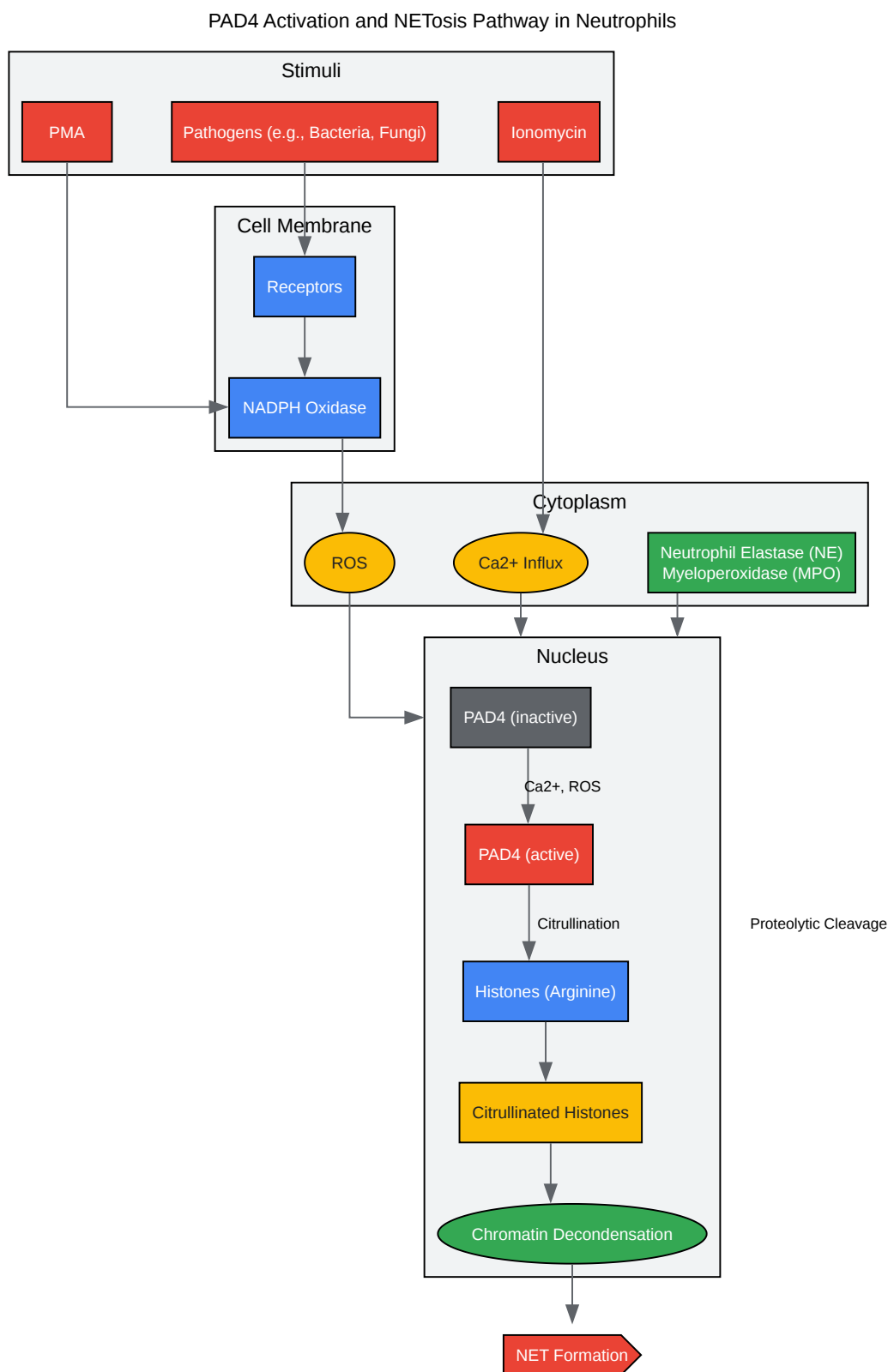
Beyond its role in NETosis, PAD4-mediated histone citrullination can also influence gene expression. By altering histone modifications, PAD4 can impact chromatin structure and the accessibility of transcription factors to DNA, thereby regulating the transcription of specific genes. However, this aspect of PAD4 function in neutrophils is less well-characterized compared to its role in NET formation.

## PAD4 Signaling Pathways in Neutrophils

The activation of PAD4 in neutrophils is tightly regulated and involves a complex interplay of signaling molecules. Two major pathways for NETosis have been described: a NADPH oxidase-dependent and a NADPH oxidase-independent pathway. Both pathways ultimately converge on the activation of PAD4.

A key activator of PAD4 is an increase in intracellular calcium concentration.[6] Various stimuli that induce NETosis lead to a rise in intracellular calcium, which is necessary for PAD4's enzymatic activity.[1][2]

Reactive oxygen species (ROS), primarily generated by the NADPH oxidase complex, also play a critical role in activating PAD4 and inducing NETosis.<sup>[4][6]</sup> The interplay between ROS and calcium signaling is crucial for the full activation of PAD4-mediated NET formation in response to many stimuli.



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**Caption:** Simplified signaling pathway of PAD4 activation leading to NETosis.

# Quantitative Data on PAD4 in Neutrophil Biology

This section summarizes key quantitative data related to PAD4 expression, its enzymatic activity, and its impact on NETosis.

**Table 1: PAD4 Expression in Neutrophils in Health and Disease**

Condition	Method	Fold Change/Level	Reference
Healthy Donors	Flow Cytometry	Baseline Expression	<a href="#">[7]</a>
Rheumatoid Arthritis (Synovial Fluid)	Western Blot, Immunohistochemistry	Increased PAD2 and PAD4 expression correlated with inflammation intensity	<a href="#">[8]</a> <a href="#">[9]</a>
Type 1 and Type 2 Diabetes	Western Blot	~4-fold increase in PAD4 protein expression	<a href="#">[10]</a>
Alcohol-Related Liver Disease	ELISA	Significantly increased systemic concentrations of PAD4	<a href="#">[11]</a> <a href="#">[12]</a>
Sepsis	RT-qPCR, Western Blot	PAD2 and PAD4 are highly expressed in neutrophils	<a href="#">[13]</a>
PMA-stimulated Neutrophils	qRT-PCR	Increased PAD4 mRNA levels after stimulation	<a href="#">[14]</a>

**Table 2: Kinetic Parameters of Human PAD4**

Substrate	Km ( $\mu\text{M}$ )	kcat ( $\text{s}^{-1}$ )	Reference
Histone H4-based peptides	High $\mu\text{M}$ to low mM range	2.8 - 6.6	<a href="#">[15]</a>
Benzoylated Arginine Derivatives	High $\mu\text{M}$ to low mM range	2.8 - 6.6	<a href="#">[15]</a>

**Table 3: Quantification of NETosis in Response to Various Stimuli**

Stimulus	Concentration	Incubation Time	% NET-forming cells / DNA release	Reference
PMA	50 nM	180 min	Significantly increased compared to basal	<a href="#">[16]</a> <a href="#">[17]</a>
Ionomycin	5 $\mu\text{M}$	3-4 hours	Strong induction of NETosis	<a href="#">[17]</a>
TNF $\alpha$	20 ng/mL	180 min	Increased compared to basal	<a href="#">[16]</a>
IL-8	100 ng/mL	180 min	Increased compared to basal	<a href="#">[16]</a>
Candida albicans	MOI 5	3-4 hours	Strong induction of NETosis	<a href="#">[17]</a>
Group B Streptococcus	MOI 10	3-4 hours	Strong induction of NETosis	<a href="#">[17]</a>

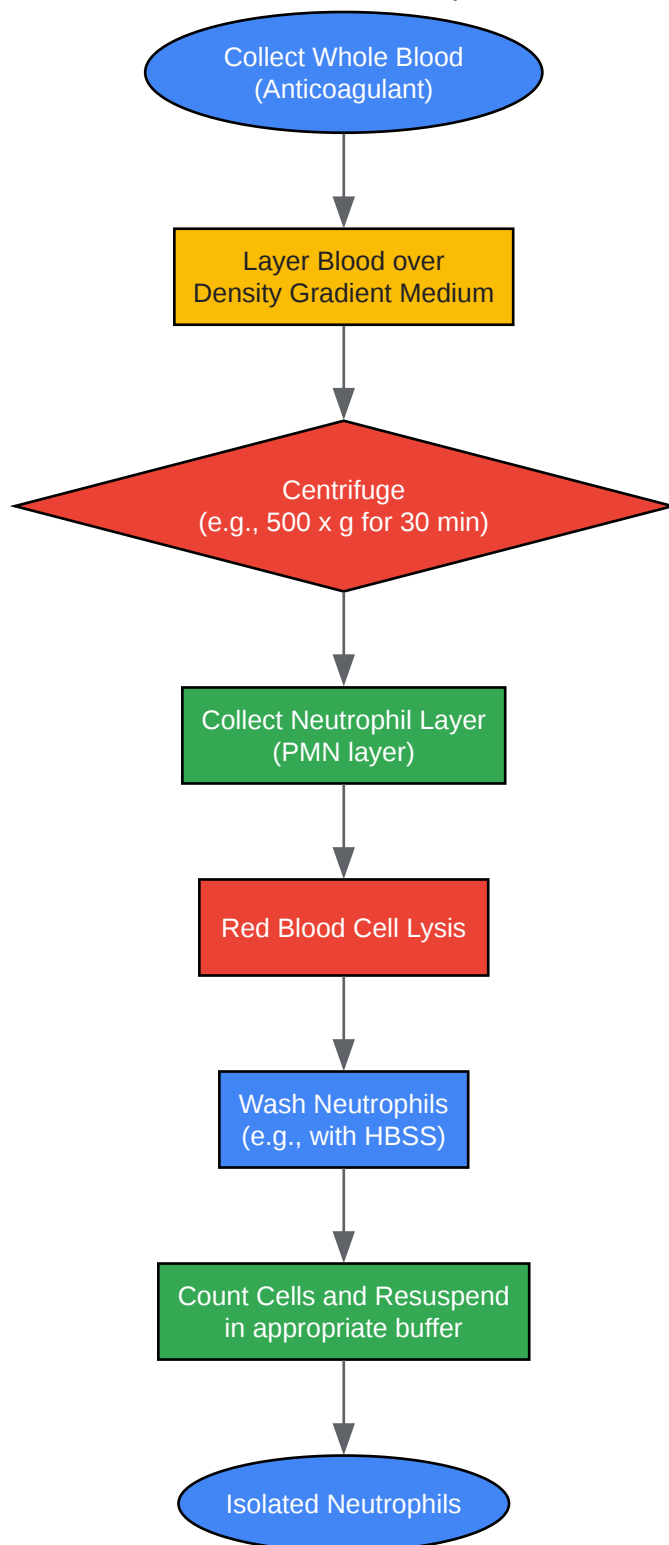
## Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAD4 function in neutrophils.

## **Isolation of Human Neutrophils from Peripheral Blood**

This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.

## Workflow for Human Neutrophil Isolation



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**Caption:** Workflow for isolating human neutrophils.



**Materials:**

- Anticoagulated whole blood (e.g., with EDTA or heparin)
- Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)
- Hanks' Balanced Salt Solution (HBSS), without  $\text{Ca}^{2+}$ / $\text{Mg}^{2+}$
- Red Blood Cell Lysis Buffer
- Phosphate Buffered Saline (PBS)
- Sterile conical tubes (15 mL and 50 mL)
- Centrifuge

**Procedure:**

- Bring all reagents to room temperature.
- Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube. The ratio of blood to gradient medium should be as per the manufacturer's instructions (typically 1:1).
- Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
- Collect the neutrophil-rich layer (polymorphonuclear, PMN, layer).
- To remove contaminating red blood cells, perform RBC lysis according to the lysis buffer manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer for a short period, followed by the addition of a wash buffer to stop the lysis.
- Centrifuge the cells at 250-350 x g for 5-10 minutes and discard the supernatant.
- Wash the neutrophil pellet with HBSS or PBS. Repeat the wash step.

- Resuspend the final neutrophil pellet in the desired experimental buffer.
- Determine cell viability and purity using a hemocytometer with trypan blue exclusion and cytoSpin analysis or flow cytometry. Purity should be >95%.

## In Vitro Induction and Quantification of NETosis

### 4.2.1. Induction of NETosis

#### Materials:

- Isolated neutrophils
- Culture medium (e.g., RPMI 1640)
- NETosis inducers (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin)
- Multi-well plates (e.g., 24-well or 96-well)

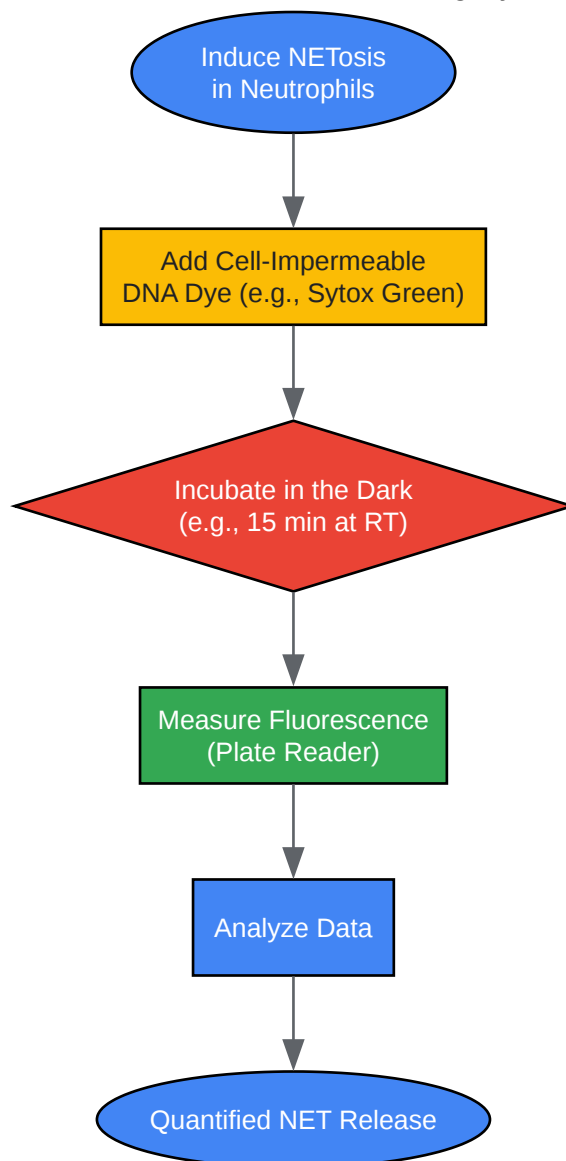
#### Procedure:

- Seed isolated neutrophils in a multi-well plate at a desired density (e.g.,  $2 \times 10^5$  cells/well for a 24-well plate).
- Allow the neutrophils to adhere for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- Add the NETosis inducer to the wells at the desired final concentration (e.g., 50-100 nM PMA or 5 µM Ionomycin). Include a vehicle control (e.g., DMSO).
- Incubate for the desired time period (typically 2-4 hours) at 37°C in a CO<sub>2</sub> incubator.

### 4.2.2. Quantification of NETs using a Cell-Impermeable DNA Dye

This method quantifies the amount of extracellular DNA released during NETosis.

## Workflow for NET Quantification using Sytox Green



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**Caption:** Workflow for quantifying NETs.

Materials:

- Neutrophils with induced NETosis in a multi-well plate
- Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange)
- Fluorescence plate reader

#### Procedure:

- Following the induction of NETosis, add the cell-impermeable DNA dye to each well at the manufacturer's recommended concentration.
- Incubate the plate for 15-30 minutes at room temperature, protected from light.
- Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the dye used (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).
- The fluorescence intensity is proportional to the amount of extracellular DNA.

#### 4.2.3. Visualization of NETs by Immunofluorescence

##### Materials:

- Neutrophils on coverslips with induced NETosis
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)
- Fluorescently labeled secondary antibodies
- DNA stain (e.g., DAPI, Hoechst)
- Fluorescence microscope

##### Procedure:

- Gently wash the coverslips with PBS to remove non-adherent cells.
- Fix the cells with 4% PFA for 15-20 minutes at room temperature.

- Wash the coverslips with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash with PBS.
- Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature in the dark.
- Wash with PBS.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

## PAD4 Activity Assay

This protocol describes a colorimetric assay to measure PAD4 activity.

Materials:

- Neutrophil lysates or purified PAD4
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl<sub>2</sub>, 1 mM DTT)
- Substrate (e.g., N- $\alpha$ -benzoyl-L-arginine ethyl ester, BAEE)
- Colorimetric detection reagents

Procedure:

- Prepare neutrophil lysates or use purified recombinant PAD4.
- In a 96-well plate, add the assay buffer.

- Add the neutrophil lysate or PAD4 enzyme to the wells.
- Initiate the reaction by adding the substrate.
- Incubate at 37°C for a specific time period.
- Stop the reaction and add the detection reagents according to the kit manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- The absorbance is proportional to the PAD4 activity.

## Western Blot for Detection of Citrullinated Histones

Materials:

- Neutrophil lysates
- SDS-PAGE gels
- Transfer membrane (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against citrullinated histone H3 (anti-CitH3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Separate neutrophil proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.

- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and detect the signal using an imaging system.

## Role of PAD4 in Disease

Dysregulated PAD4 activity and excessive NET formation are implicated in a variety of diseases:

- **Autoimmune Diseases:** In conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), NETs can be a source of autoantigens, including citrullinated proteins and DNA, which can drive the autoimmune response.[\[8\]](#)[\[18\]](#)
- **Thrombosis:** NETs provide a scaffold for platelet and red blood cell adhesion and can promote thrombosis by activating the coagulation cascade.[\[1\]](#)
- **Sepsis:** While NETs are important for trapping and killing pathogens in sepsis, excessive NET formation can contribute to tissue damage and organ failure.[\[1\]](#)[\[13\]](#)
- **Cancer:** NETs have been shown to be involved in cancer progression, metastasis, and cancer-associated thrombosis.

## Conclusion

PAD4 is a key enzyme in neutrophil biology, with its central role in NET formation having significant implications for both host defense and the pathogenesis of numerous diseases. The ability to accurately measure PAD4 activity and quantify NETosis is crucial for understanding its role in various pathological conditions and for the development of novel therapeutic strategies targeting this pathway. The protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further research into the intricate regulation of PAD4 and the downstream consequences of its activity will undoubtedly open new avenues for the treatment of a wide range of inflammatory and autoimmune disorders.

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